molecular formula C16H15N3O3 B6393563 2-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95% CAS No. 1261920-03-9

2-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]nicotinic acid, 95%

Cat. No. B6393563
CAS RN: 1261920-03-9
M. Wt: 297.31 g/mol
InChI Key: KLXGVYSCGQRKQJ-UHFFFAOYSA-N
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Description

2-Amino-5-[3-(cyclopropylaminocarbonyl)phenyl]nicotinic acid (2-A-5-3-CPA-NA) is an organic compound that is commonly used in the field of scientific research. It is a derivative of nicotinic acid and is used as a tool to study the physiological and biochemical effects of substances on various biological systems. This compound has been used in various laboratory experiments to study the effects of different substances on various biological systems.

Mechanism of Action

2-A-5-3-CPA-NA acts as an agonist at nicotinic acid receptors. It binds to these receptors and activates them, leading to the release of neurotransmitters such as acetylcholine, norepinephrine, and serotonin. These neurotransmitters are then responsible for the physiological and biochemical effects of the compound.
Biochemical and Physiological Effects
2-A-5-3-CPA-NA has been shown to have a variety of biochemical and physiological effects on different biological systems. It has been shown to have an anti-inflammatory effect, as well as an analgesic effect. Additionally, it has been shown to have an anticonvulsant effect, as well as a neuroprotective effect. It has also been shown to have a positive effect on the immune system, as well as a positive effect on the cardiovascular system.

Advantages and Limitations for Lab Experiments

The use of 2-A-5-3-CPA-NA in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it is a stable compound and can be stored for long periods of time. The main limitation of using this compound in laboratory experiments is that it is not very soluble in water, which can limit its use in certain experiments.

Future Directions

The use of 2-A-5-3-CPA-NA in scientific research is still in its infancy. There are a number of potential future directions that could be explored. These include further studies into the biochemical and physiological effects of this compound on different biological systems, as well as studies into its potential therapeutic applications. Additionally, further studies into the mechanism of action of this compound could be conducted, as well as further research into its potential uses as a tool for drug discovery. Finally, further studies into the synthesis of this compound could be conducted, in order to make it more cost-effective and easier to synthesize.

Synthesis Methods

2-A-5-3-CPA-NA can be synthesized through the reaction of nicotinic acid and cyclopropylamine in the presence of anhydrous hydrogen chloride. The reaction is carried out in a reaction flask that is equipped with a reflux condenser and a magnetic stirrer. The reaction is carried out at a temperature of 80-90°C for a period of 2-3 hours. After the reaction is complete, the product is filtered and washed with water. The product is then dried in an oven at a temperature of 60-70°C.

Scientific Research Applications

2-A-5-3-CPA-NA has been used in various scientific research studies. It has been used to study the effects of different substances on various biological systems. It has also been used to study the biochemical and physiological effects of different substances on various biological systems. Additionally, it has been used to study the effects of different substances on different cell types.

properties

IUPAC Name

2-amino-5-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c17-14-13(16(21)22)7-11(8-18-14)9-2-1-3-10(6-9)15(20)19-12-4-5-12/h1-3,6-8,12H,4-5H2,(H2,17,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXGVYSCGQRKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=C(N=C3)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688227
Record name 2-Amino-5-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261920-03-9
Record name 2-Amino-5-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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